H-D-Pro-Phe-Arg-pNA·2HCl, also known as H-D-Proline-Phenylalanine-Arginine-p-nitroanilide dihydrochloride, is a synthetic peptide substrate primarily used in biochemical assays to study proteolytic enzymes, particularly kallikrein and thrombin. This compound is notable for its role in the activation of the kallikrein-kinin system, which is crucial in various physiological and pathological processes, including inflammation and blood pressure regulation .
The synthesis of H-D-Pro-Phe-Arg-pNA·2HCl typically involves solid-phase peptide synthesis techniques. The process includes the following steps:
The synthesis often requires specific conditions such as low temperatures to prevent side reactions and ensure high yield. For example, one method involves using dimethylformamide as a solvent and controlling the pH during reactions to maintain stability .
The molecular structure of H-D-Pro-Phe-Arg-pNA·2HCl features a p-nitroaniline moiety that serves as a chromogenic marker for enzymatic activity assays. The peptide backbone consists of four amino acids: D-Proline, Phenylalanine, Arginine, and p-nitroanilide .
The compound's structural data can be summarized as follows:
H-D-Pro-Phe-Arg-pNA·2HCl undergoes specific enzymatic reactions when exposed to proteases such as kallikrein. The reaction can be summarized as follows:
This reaction results in the cleavage of the substrate, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
The reaction kinetics can be monitored using spectrophotometric methods, allowing researchers to determine enzyme activity based on the rate of p-nitroaniline release .
The mechanism of action for H-D-Pro-Phe-Arg-pNA·2HCl involves its interaction with specific enzymes that recognize the peptide bond between D-Proline, Phenylalanine, and Arginine. Upon cleavage by these enzymes, the resultant p-nitroaniline serves as an indicator of enzymatic activity.
Kallikrein specifically cleaves this substrate due to its preference for basic residues adjacent to proline in peptide sequences. The kinetic parameters of this reaction can provide insights into enzyme efficiency and specificity .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
H-D-Pro-Phe-Arg-pNA·2HCl is widely utilized in:
H-D-Pro-Phe-Arg-pNA · 2HCl (C₂₆H₃₄N₈O₅ · 2HCl; MW 611.52–611.53 g/mol) is a tripeptide p-nitroanilide (pNA) substrate featuring a unique D-proline configuration at the N-terminus [5] [6]. This synthetic chromogenic compound enables real-time quantification of protease activity through cleavage-driven release of p-nitroaniline, detectable at 405 nm [3] [5]. Its dihydrochloride salt form enhances aqueous solubility, facilitating its utility across enzymology, drug discovery, and diagnostic applications [1] [6].
This compound serves as a highly specific chromogenic substrate for serine proteases involved in coagulation, fibrinolysis, and inflammation. Its primary application lies in quantifying plasma kallikrein activity, where it is commercially designated as S-2302 [3] [5]. The D-Pro-Phe-Arg sequence mimics natural cleavage sites in kininogen, allowing plasma kallikrein to hydrolyze the Arg-pNA bond and release the yellow chromophore p-nitroaniline (pNA). This reaction enables continuous kinetic monitoring in biological samples like plasma, with the rate of absorbance increase at 405 nm directly proportional to enzyme concentration [3] [6].
Beyond kallikrein, the substrate detects thrombin-like enzyme (TLE) activity in snake venoms (e.g., Lachesis muta muta), where its cleavage kinetics provide insights into venom toxicity mechanisms [5]. It also exhibits sensitivity toward trypsin and activated Hageman factor (Factor XIIa), making it versatile for studying contact activation pathways [6] [7]. Rigorous validation studies confirm its minimal cross-reactivity with non-target proteases under optimized buffer conditions (e.g., pH 7.2–8.0), ensuring assay reliability [5].
The hydrolysis kinetics of H-D-Pro-Phe-Arg-pNA · 2HCl provide critical insights into protease catalytic mechanisms. Key kinetic parameters are derived from Michaelis-Menten plots and Lineweaver-Burk analysis:
Table 1: Kinetic Parameters of Protease-Catalyzed Hydrolysis
Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Plasma kallikrein | 15–25 | 20–30 | 1.0–1.5 × 10⁶ |
L. muta muta thrombin | 50.7 | 15.2 | 3.0 × 10⁵ |
Human thrombin | 80–100 | 10–15 | 1.0–1.8 × 10⁵ |
The low Km (50.7 μM for thrombin-like enzymes) indicates high substrate affinity, attributable to stereochemical compatibility between the D-Pro-Phe-Arg sequence and the enzyme’s S1–S3 subsites [5] [6]. The D-proline residue confers resistance to nonspecific degradation by aminopeptidases, while the P1 arginine is essential for recognition by trypsin-like serine proteases [5]. Catalytic efficiency (kcat/Km) values exceeding 10⁵ M⁻¹s⁻¹ confirm its role as a high-turnover substrate [6]. Pre-steady-state kinetic analyses further reveal rapid acylation of the catalytic serine, followed by rate-limiting deacylation during pNA release [5].
Substrate specificity profiling reveals how isoform structural variations influence catalytic efficiency:
Table 2: Hydrolysis Rate Comparison Across Proteases
Protease | Relative Hydrolysis Rate (%) | Primary Specificity Determinant |
---|---|---|
Plasma kallikrein | 100 | S1: Arg; S2: Phe |
Human thrombin | 65–75 | S3: D-Pro |
Lachesis muta TLE | 80–90 | S1: Arg; S2: Phe |
Trypsin | 45–55 | S1: Arg |
Factor Xa | <5 | S4: Hydrophobic residue required |
The P2 phenylalanine residue critically enhances thrombin affinity, while the D-proline at P3 sterically hinders hydrolysis by proteases requiring L-amino acids (e.g., urokinase) [6]. Such specificity enables discriminative measurement of target proteases in complex biological matrices, underpinning its utility in high-throughput inhibitor screening for anticoagulant development [1] [5].
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